Bradykinin B1 Antagonist Potency: Oxopiperazine-Acetamide Series vs. Arylsulfonylated Propionic Acid Series
In a head-to-head series comparison, oxopiperazine-based B1 antagonists derived from 3-oxopiperazin-2-yl acetic acid building blocks demonstrated improved in vitro potency and metabolic stability over the previously described arylsulfonylated (R)-3-amino-3-phenylpropionic acid series [1]. The optimized oxopiperazine acetamide (compound 17) achieved an EC₅₀ of 10.3 nM in a rabbit biochemical challenge model [1]. Although the methyl ester itself was not the final active species, its chiral oxopiperazine core is the direct precursor to the acetic acid warhead that conferred this potency gain, establishing a quantifiable basis for choosing this building block over alternative scaffolds when designing B1 antagonists.
| Evidence Dimension | In vitro potency and metabolic stability (B1 receptor antagonism) |
|---|---|
| Target Compound Data | Compound 17 (2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide) EC₅₀ = 10.3 nM |
| Comparator Or Baseline | Arylsulfonylated (R)-3-amino-3-phenylpropionic acid series (prior lead class) |
| Quantified Difference | Improved potency (exact fold-improvement not disclosed in abstract; described as ‘improved in vitro potency and metabolic stability’) |
| Conditions | Rabbit biochemical challenge model; in vitro B1 receptor assays |
Why This Matters
The oxopiperazine core, directly accessible from (3-oxopiperazin-2-yl)methyl acetate, provides a validated potency advantage for B1 antagonist programs, reducing late-stage attrition risk.
- [1] Chen, J. J., et al. (2011). 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation. Bioorganic & Medicinal Chemistry Letters, 21(11), 3384–3389. View Source
